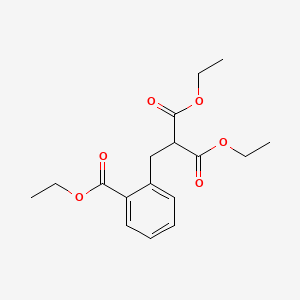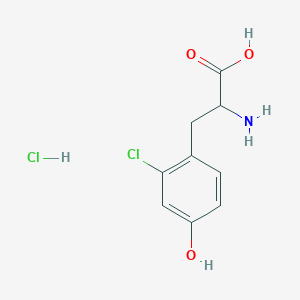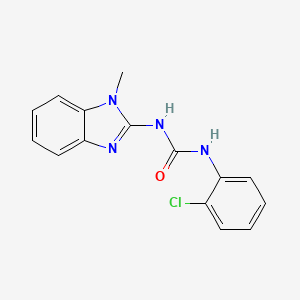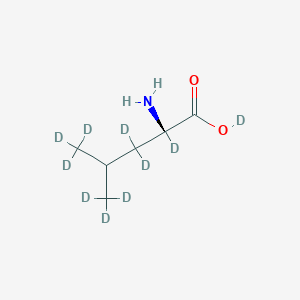
L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is an isotopically labeled compound of L-Leucine, a branched-chain amino acid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, at multiple positions. The molecular formula for L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is (CD3)2CDCD2CD(NH2)CO2H . This isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is typically synthesized through isotopic exchange reactions. The process involves reacting L-Leucine with deuterium-labeled reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 involves large-scale isotopic exchange reactions. The process is optimized to achieve high yields and purity levels, often exceeding 98% isotopic purity . The industrial methods also focus on cost-effectiveness and scalability to meet the demands of research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 can lead to the formation of keto acids, while reduction can yield amino alcohols .
Wissenschaftliche Forschungsanwendungen
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of leucine metabolism.
Mass Spectrometry: Serves as an internal standard for quantitative analysis of leucine and its metabolites.
Biological Research: Helps in studying protein synthesis and degradation, as well as the regulation of mTOR signaling pathways.
Medical Research: Investigated for its role in muscle protein synthesis and potential therapeutic applications in muscle-wasting diseases.
Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.
Wirkmechanismus
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 exerts its effects primarily through the activation of the mTOR signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The deuterium labeling allows for precise tracking and quantification of leucine’s role in these processes . The molecular targets include mTORC1, a key protein complex in the mTOR pathway, and various downstream effectors involved in protein synthesis and cell growth .
Vergleich Mit ähnlichen Verbindungen
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is unique due to its extensive deuterium labeling, which distinguishes it from other isotopically labeled leucine compounds. Similar compounds include:
L-Leucine-5,5,5-D3: Labeled with deuterium at three positions, used in mass spectrometry and protein quantification.
L-Leucine-13C6: Labeled with carbon-13, used in metabolic studies and stable isotope labeling.
L-Leucine-15N: Labeled with nitrogen-15, used in protein synthesis studies and NMR spectroscopy.
These compounds share similar applications but differ in the extent and type of isotopic labeling, which affects their specific uses and advantages in research.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
141.23 g/mol |
IUPAC-Name |
deuterio (2S)-2-amino-2,3,3,5,5,5-hexadeuterio-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,5D/hD |
InChI-Schlüssel |
ROHFNLRQFUQHCH-GDVYFOOUSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
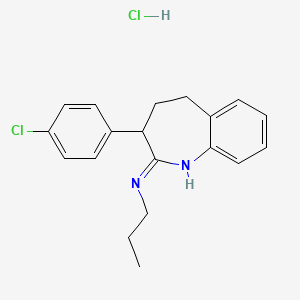
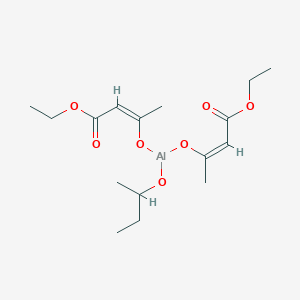
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
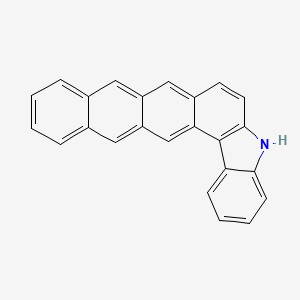
![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
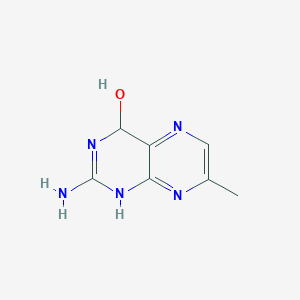
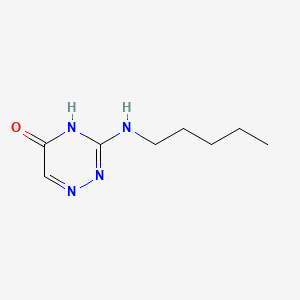
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
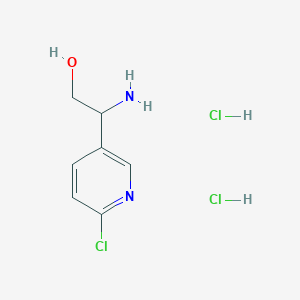
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
